molecular formula C31H52O4 B1679771 Phellochin CAS No. 115334-04-8

Phellochin

Cat. No. B1679771
M. Wt: 488.7 g/mol
InChI Key: OCURJKDUYAFAQG-PVZPVLANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phellochin is a natural triterpenoid found in the barks of Phellodendron chinense . It has a molecular weight of 488.8 g/mol .


Synthesis Analysis

Phellochin is isolated from the fruits of Phellodendron chinense SCHNEID. (Rutaceae). The isolation process involves ethanol extraction, concentration of the extract, silica gel column chromatography, gradient elution, gel column chromatography, and semi-preparative high-performance liquid chromatography purification .


Molecular Structure Analysis

Phellochin contains a total of 90 bonds; 38 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ketone (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .


Chemical Reactions Analysis

Three tirucallane-type triterpenoids, niloticin, phellochin, and melianone, were isolated from the fruits of Phellodendron chinense SCHNEID. (Rutaceae). A possible biogenetic pathway in P. chinense is proposed: niloticin → melianone → limonoids, based on the isolation of the compounds in different oxidation states .


Physical And Chemical Properties Analysis

Phellochin has a molecular weight of 488.83, AlogP of 5.26, Hdon of 2, Hacc of 4, OB (%) of 35.41, Caco-2 of 0.47, BBB of -0.01, DL of 0.82, FASA- of 0.24, TPSA of 66.76, RBN of 6, and HL of 6.64 .

Scientific Research Applications

1. Medical Research: Trichinellosis

Phellochin has been explored in the context of medical research, particularly concerning Trichinellosis, a parasitic disease. Researchers have studied the immune responses against Trichinella spiralis, where certain peptides and compounds such as Phellochin may play a role in developing protective immunity (Cui et al., 2013; Gu et al., 2008; Gu et al., 2013) (Cui et al., 2013) (Gu et al., 2008) (Gu et al., 2013).

2. Herbal Medicine: Phellodendron Chinense

The compound Phellochin, derived from Phellodendron chinense, has been identified and isolated for its potential applications in natural medicine. This research has expanded our understanding of the phytochemical constituents of Phellodendron chinense, which includes Phellochin and its potential therapeutic applications (Chen et al., 2009; Sun et al., 1990) (Chen et al., 2009) (Sun et al., 1990).

3. Pharmacology: Analytical Methods

In pharmacological studies, methods have been developed for the simultaneous determination of various compounds, including Phellochin, in herbal medicines. This advancement aids in the quality assessment of Phellodendron Amurensis Cortex and related products, highlighting Phellochin's role in such evaluations (Chen et al., 2019) (Chen et al., 2019).

Safety And Hazards

The safety data sheet for Phellochin indicates that it is intended for research use only .

Future Directions

There is a need for more research to fully understand the potential applications of Phellochin. For instance, one study found that Phellochin has anti-cancer effects and cytotoxicity against cancer cells, such as MDA-MB-231 cells . This suggests that Phellochin could potentially be used in the development of new treatments for cancer.

properties

IUPAC Name

(9R,10R,13S,14S,17R)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O4/c1-19(18-23(32)26(34)28(4,5)35-9)20-12-16-31(8)22-10-11-24-27(2,3)25(33)14-15-29(24,6)21(22)13-17-30(20,31)7/h10,19-21,23-24,26,32,34H,11-18H2,1-9H3/t19-,20+,21-,23+,24?,26-,29+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCURJKDUYAFAQG-RLXWAGRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C)(C)OC)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H]([C@@H](C(C)(C)OC)O)O)[C@H]1CC[C@]2([C@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921675
Record name 23,24-Dihydroxy-25-methoxylanost-7-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9R,10R,13S,14S,17R)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

CAS RN

115334-04-8
Record name Phellochin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115334048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23,24-Dihydroxy-25-methoxylanost-7-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
R Su, M Kim, H Kawaguchi, T YAMAMOTO… - Chemical and …, 1990 - jstage.jst.go.jp
Three tirucallane-type triterpenoids, niloticin, phellochin and melianone, were isolated from the fruits of Phellodemlron chinense SCHNEID.(Rutaceae). The stereostructure of niloticin …
Number of citations: 36 www.jstage.jst.go.jp
S Rong-hui, M Kim, H Kawaguchi, S Takahashi… - Journal of Integrative …, 1991 - jipb.net
… 进一步的化学研究使我们分离到 新的三藉类化合物一phellochin(图1). Phellochin(1)是从川黄柏果实的己烷萃取液中经两次硅胶柱的分离,再放置结晶 而得到的无色棒状晶体.熔点:173一175℃…
Number of citations: 1 www.jipb.net
L Zhang, J Xia, Y Duan, K Wei, R Gao, D Li… - Natural product …, 2021 - Taylor & Francis
Toonamicrocarpavarin (1), a new tirucallane-type triterpenoid, along with eight known ones, piscidinol A (2), toonaciliatavarin E (3), toonayunnanin A (4), 7-acetyneotrichilenone (5), …
Number of citations: 10 www.tandfonline.com
蘇榮輝, 金武祚, 山本武彦, 高橋正三 - Journal of Pesticide Science, 1990 - jlc.jst.go.jp
… Other compounds isolated from the fruit (namely niloticin, friedelin, phellochin and 4, 10-… 7)Compounds 4, 5 and 6 were previously identified as phellochin, niloticin and melianone, …
Number of citations: 16 jlc.jst.go.jp
H Liu, SB Liu, H Wang, HQ Chen, P Wang… - … Product Research and …, 2019 - cabdirect.org
In order to study the chemical constituents of Chukrasia tabularis, fifteen compounds were isolated from the ethanol extract of the fruits of Chukrasia tabularis by chromatographic …
Number of citations: 1 www.cabdirect.org
WX Yu, N Sun, F Yuan, XH Pei - Journal of Hainan Medical …, 2020 - search.ebscohost.com
Objective: To analyze the effective chemical components and action targets of Phellodendron chinense, and to study the mechanism of Phellodendron chinense in treating ureteral …
Number of citations: 0 search.ebscohost.com
H Qian, Q Jin, Y Liu, N Wang, Y Chu, B Liu… - Evidence-Based …, 2020 - hindawi.com
Sanmiao pill (SMP), a Chinese traditional formula, had been used to treat gouty arthritis (GA). However, the active compounds and underlying mechanism remained unclear. Hence, …
Number of citations: 17 www.hindawi.com
M Tang, X Xie, P Yi, J Kang, J Liao… - Evidence-Based …, 2020 - downloads.hindawi.com
Objective. To explore the main components and unravel the potential mechanism of simiao pill (SM) on rheumatoid arthritis (RA) based on network pharmacological analysis and …
Number of citations: 20 downloads.hindawi.com
X Xinyi, L Leping, C Xueshuai, L Xi, P Sujuan… - Digital Chinese …, 2022 - Elsevier
Objective To investigate and predict the molecular targets and mechanism of Huanglian Jiedu Decoction (黄连解毒汤, HLJDD) in the treatment of Corona Virus Disease 2019 (COVID-19…
Number of citations: 4 www.sciencedirect.com
YH Geng, JH Yan, L Han, Z Chen, SH Tu, LQ Zhang… - Medicine, 2022 - ncbi.nlm.nih.gov
A network pharmacology integrated molecular docking strategy was used to predict the underlying molecular mechanism of Ermiao san in the treatment of hyperuricemia and gout. …
Number of citations: 3 www.ncbi.nlm.nih.gov

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